molecular formula C16H10N2O2 B3037086 2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile CAS No. 439095-15-5

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile

Cat. No.: B3037086
CAS No.: 439095-15-5
M. Wt: 262.26 g/mol
InChI Key: KXCIDRGPJGHSRV-UHFFFAOYSA-N
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Description

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile is a chemical compound with the molecular formula C16H10N2O2. It is known for its unique structure, which includes an acridine core with an acetyl group at the 2-position, an oxido group at the 10-position, and a carbonitrile group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile typically involves the reaction of acridine derivatives with appropriate reagents to introduce the acetyl, oxido, and carbonitrile groups. One common method involves the oxidation of 2-acetylacridine with hydrogen peroxide in the presence of a catalyst to form the oxido group. The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide ions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, cyanide ions.

Major Products Formed

    Oxidation: Further oxidized acridine derivatives.

    Reduction: Amino-acridine derivatives.

    Substitution: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylacridine: Lacks the oxido and carbonitrile groups, making it less reactive.

    10-Oxidoacridine: Lacks the acetyl and carbonitrile groups, limiting its applications.

    9-Cyanoacridine: Lacks the acetyl and oxido groups, affecting its chemical properties.

Uniqueness

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile is unique due to the presence of all three functional groups (acetyl, oxido, and carbonitrile), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-acetyl-10-oxidoacridin-10-ium-9-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c1-10(19)11-6-7-16-13(8-11)14(9-17)12-4-2-3-5-15(12)18(16)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCIDRGPJGHSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C3=CC=CC=C3[N+](=C2C=C1)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439095-15-5
Record name 9-Acridinecarbonitrile, 2-acetyl-, 10-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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